REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl:7][C:8]1[CH:9]=[C:10]([CH:21]=[CH:22][CH:23]=1)[NH:11][C:12]1[C:17]([C:18](=O)[NH2:19])=[CH:16][CH:15]=[CH:14][N:13]=1.O.[OH-].[Na+]>O1CCCC1>[Cl:7][C:8]1[CH:9]=[C:10]([CH:21]=[CH:22][CH:23]=1)[NH:11][C:12]1[C:17]([CH2:18][NH2:19])=[CH:16][CH:15]=[CH:14][N:13]=1 |f:0.1.2.3.4.5,8.9|
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(NC2=NC=CC=C2C(N)=O)C=CC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated to reflux
|
Type
|
CUSTOM
|
Details
|
A white precipitate was formed
|
Type
|
CUSTOM
|
Details
|
removed by filtration
|
Type
|
CUSTOM
|
Details
|
Three quarters of the solvent was removed
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted in ethyl acetate (5×100 ml)
|
Type
|
WASH
|
Details
|
washed with H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution was dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
the MgSO4 was removed by filtration
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by evaporation
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(NC2=NC=CC=C2CN)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 109.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |